molecular formula C14H21N3O3 B2989722 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide CAS No. 2034204-39-0

2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Cat. No. B2989722
CAS RN: 2034204-39-0
M. Wt: 279.34
InChI Key: AELZKCIKMBFSHO-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a cyclohexylacetamide derivative that has been synthesized using various methods. The aim of

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study explored the synthesis of new pyrimidinone and oxazinone derivatives, focusing on their antimicrobial activities. The research demonstrated that these compounds possess significant antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid (A. Hossan et al., 2012).

Anti-inflammatory and Analgesic Evaluation

Another study synthesized a number of pyrimidine derivatives, screening them for anti-inflammatory and analgesic activities. The findings highlighted compounds with notable anti-inflammatory and analgesic activities, showcasing the potential of pyrimidine derivatives in therapeutic applications (S. Sondhi et al., 2009).

Anticancer Activity

Research into 5-deaza analogues of aminopterin and folic acid revealed significant anticancer activity in vitro and in vivo, highlighting the potential for these compounds in cancer treatment. The study detailed a complex synthesis process and evaluated the biological activities of the resulting compounds (T. Su et al., 1986).

Imaging Applications with PET

The synthesis of DPA-714, a compound designed for imaging the translocator protein (18 kDa) with PET, was discussed in a study. This research provided insights into the development of selective radioligands for use in positron emission tomography, enhancing the imaging capabilities for certain proteins (F. Dollé et al., 2008).

Inhibition of Ribonucleotide Reductase

A study on the synthesis of acyclonucleoside hydroxamic acids as inhibitors of ribonucleotide reductase (RDPR) presented a new approach to developing potential antitumor agents. The research evaluated the in vitro potency of these compounds, comparing them to established inhibitors (R. A. Farr et al., 1989).

properties

IUPAC Name

2-ethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-2-19-10-13(18)17-11-4-6-12(7-5-11)20-14-15-8-3-9-16-14/h3,8-9,11-12H,2,4-7,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELZKCIKMBFSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1CCC(CC1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

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